molecular formula C10H15BrO2 B12979102 Methyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate

Methyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate

Cat. No.: B12979102
M. Wt: 247.13 g/mol
InChI Key: TUKIJKYCCHVCOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(bromomethyl)bicyclo[311]heptane-1-carboxylate is a bicyclic compound with a unique structure that includes a bromomethyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate typically involves the bromination of a suitable precursor, followed by esterification. One common method involves the bromination of bicyclo[3.1.1]heptane derivatives using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting bromomethyl derivative is then esterified with methanol in the presence of an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar bromination and esterification steps, optimized for large-scale synthesis. The use of continuous flow reactors and automated systems may enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines, thiols, and alkoxides, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a bioisostere, mimicking the structure and function of other biologically active compounds. The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and the modification of molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate is unique due to its specific combination of a bromomethyl group and a carboxylate ester on a bicyclic framework. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it valuable in various research applications.

Properties

Molecular Formula

C10H15BrO2

Molecular Weight

247.13 g/mol

IUPAC Name

methyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate

InChI

InChI=1S/C10H15BrO2/c1-13-8(12)10-4-2-3-9(5-10,6-10)7-11/h2-7H2,1H3

InChI Key

TUKIJKYCCHVCOA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCCC(C1)(C2)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.